molecular formula C11H10N2O3 B11776686 3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid

3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B11776686
M. Wt: 218.21 g/mol
InChI Key: SJUFAOFOMGENHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a hydroxy group at the 3-position, an o-tolyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of o-tolylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 3-oxo-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: Formation of 3-hydroxy-1-(o-tolyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, influencing their conformation and function. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a phenyl group instead of an o-tolyl group.

    3-Hydroxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    3-Hydroxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness

The presence of the o-tolyl group in 3-Hydroxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid imparts unique steric and electronic properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-(2-methylphenyl)-5-oxo-1H-pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-7-4-2-3-5-8(7)13-9(11(15)16)6-10(14)12-13/h2-6H,1H3,(H,12,14)(H,15,16)

InChI Key

SJUFAOFOMGENHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=O)N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.